2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2S/c1-13-7-8-14(11-16(13)21)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)29-15-5-3-2-4-6-15/h7-11,15H,2-6,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQZWSROQAPNIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include cyclohexylthiol, acetic anhydride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents, enhancing or altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
Medicinal Chemistry Applications
- Enzyme Inhibition : This compound has been studied for its potential to inhibit key enzymes such as 11β-hydroxysteroid dehydrogenase and P38 α mitogen-activated protein kinase. These enzymes are involved in various metabolic processes and inflammatory responses, making this compound a candidate for therapeutic interventions in conditions like diabetes and arthritis.
- Antibacterial Activity : Research indicates that derivatives of this compound exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli .
- Anticancer Properties : The compound has shown promising results in anticancer studies. In vitro evaluations have indicated significant cytotoxic effects against various cancer cell lines. For instance, a derivative exhibited an inhibition value of 84.19% against the leukemia cell line MOLT-4 .
Material Science Applications
The unique structural characteristics of this compound make it suitable for applications in material science:
- Electronic Properties : The triazolopyrazine core can be utilized in the development of new materials with specific electronic or photophysical properties.
- Coordination Chemistry : It can function as a ligand in coordination complexes, which are valuable in catalysis and the synthesis of novel materials.
Antibacterial Evaluation
A comparative study involving various triazolo[4,3-a]pyrazine derivatives highlighted the antibacterial potential of these compounds. The structural modifications significantly influenced their efficacy against bacterial strains .
Anticancer Activity Assessment
In another study assessing anticancer activities, several synthesized compounds based on the triazolo[4,3-a]pyrazine scaffold were evaluated for their effects on cancer cell proliferation. Mechanistic studies suggested that these compounds may inhibit critical signaling pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares key structural and physicochemical properties of the target compound with similar derivatives:
Notes:
- Lipophilicity : The cyclohexylsulfanyl group in the target compound likely enhances membrane permeability compared to smaller substituents like methylsulfanyl .
- Electron-withdrawing effects : The 4-chlorobenzylsulfanyl group in analogs may increase metabolic stability but reduce solubility versus cyclohexylsulfanyl.
Research Findings on Functional Analogues
Anti-Exudative Activity
Acetamide derivatives with triazolo[4,3-a]pyrazine cores have demonstrated anti-exudative activity in preclinical models. For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (10 mg/kg) showed comparable efficacy to diclofenac sodium (8 mg/kg) in reducing inflammation .
Spectroscopic Characterization
Analogous compounds (e.g., ) exhibit distinct ¹H-NMR shifts for aromatic protons (δ 7.2–8.1 ppm) and NH₂ groups (δ 5.5 ppm), with ¹³C-NMR confirming carbonyl (δ 165–170 ppm) and triazole ring carbons (δ 145–155 ppm). Such data aid in validating the target compound’s structure if synthesized .
Biological Activity
The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic molecule with a complex structure that includes a triazolo-pyrazine core. Its potential pharmacological applications are notable, particularly in cancer therapy and antibacterial activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 411.5 g/mol. The structure includes several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O2S |
| Molecular Weight | 411.5 g/mol |
| Key Functional Groups | Triazole, Pyrazine, Acetamide |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes or receptors involved in various biochemical pathways:
- Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : This pathway is crucial in cancer cell proliferation and survival.
- Inhibition of Xanthine Oxidase : This action may contribute to anti-inflammatory effects and modulation of oxidative stress.
Anticancer Activity
Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound show promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 | 0.83 ± 0.07 | |
| MCF-7 | 0.15 ± 0.08 | |
| HeLa | 2.85 ± 0.74 |
These results suggest that the compound has potent antitumor activity and could be developed further as a therapeutic agent.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. A study on triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria:
These findings position the compound as a candidate for further investigation in the development of new antibacterial agents.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. Modifications to the triazole and pyrazine rings can enhance or diminish its pharmacological effects:
- Substituent Variations : Electron-donating groups on the aromatic rings tend to improve antibacterial activity.
- Aliphatic vs Aromatic Groups : Long alkyl chains increase lipophilicity and cell permeability compared to aromatic groups.
These insights into SAR are critical for optimizing the compound's efficacy and specificity.
Case Studies
Several case studies have highlighted the potential therapeutic applications of triazolo[4,3-a]pyrazine derivatives:
- Cancer Treatment : A derivative exhibited strong inhibition against c-Met kinase, a target in cancer therapy.
- Antimicrobial Research : Studies have shown that modifications in the substituents can lead to improved activity against resistant bacterial strains.
Q & A
Basic: What are the key synthetic strategies for synthesizing this compound?
Answer:
The synthesis of this triazolo-pyrazine derivative involves multi-step organic reactions. A typical approach includes:
Core Scaffold Construction : Cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates to form the triazolo[4,3-a]pyrazine ring .
Functionalization : Introduction of the cyclohexylsulfanyl group via nucleophilic substitution or thiol-ene chemistry.
Acetamide Coupling : Reaction of the pyrazine intermediate with 3-fluoro-4-methylphenylamine using coupling reagents like EDC/HOBt or CDI under inert conditions .
Methodological Note : Optimize reaction yields by controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
Basic: How is structural characterization performed for this compound?
Answer:
Key analytical techniques include:
- X-ray Crystallography : Resolves 3D conformation and confirms regiochemistry of the triazolo-pyrazine core .
- NMR Spectroscopy :
- HRMS : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₂₅FN₅O₂S: 454.17) .
Advanced: How can synthetic yield be optimized using Design of Experiments (DoE)?
Answer:
Apply DoE principles to identify critical parameters:
Factors : Solvent polarity, catalyst loading, temperature, and reaction time.
Response Surface Methodology (RSM) : Models interactions between variables. For example, a central composite design revealed that THF with 10 mol% K₂CO₃ at 70°C maximizes yield (85%) .
Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions (e.g., by minimizing oxidative degradation) .
Advanced: What biological targets are associated with this compound?
Answer:
Structural analogs of triazolo-pyrazines exhibit:
- Topoisomerase II Inhibition : Competes with ATP-binding sites, inducing DNA damage (IC₅₀ ~2.5 µM in Caco-2 cells) .
- Anticancer Activity : Apoptosis via caspase-3 activation and G2/M cell cycle arrest .
- DPP-IV Inhibition : Potential for diabetes research (Ki ~0.8 nM in related triazolo-pyrazine derivatives) .
Methodological Note : Validate target engagement using competitive binding assays (e.g., fluorescence polarization) and siRNA knockdown .
Advanced: How to resolve contradictions in bioactivity data across derivatives?
Answer:
Contradictions may arise from substituent effects. Strategies include:
Comparative SAR Analysis :
- Cyclohexylsulfanyl vs. Aryl Groups : Sulfur-containing substituents enhance Topo II inhibition but reduce solubility .
- Fluorine Positioning : Para-fluoro substitution (vs. meta) improves metabolic stability but may reduce affinity .
In Silico Docking : Use AutoDock Vina to model interactions with Topo II’s catalytic pocket, prioritizing derivatives with ΔG < −9 kcal/mol .
Advanced: What strategies improve stability under physiological conditions?
Answer:
- Prodrug Design : Mask the acetamide moiety with enzymatically cleavable groups (e.g., ester prodrugs) to enhance plasma stability .
- Lyophilization : Formulate as a lyophilized powder (pH 7.4 buffer) to prevent hydrolysis of the triazolo ring .
- Accelerated Stability Testing : Monitor degradation at 40°C/75% RH over 4 weeks; use HPLC to quantify decomposition products .
Advanced: How are computational methods applied to elucidate mechanism of action?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to Topo II (PDB: 1ZXM) over 100 ns to assess conformational stability .
- Fragment-Based Screening : Identify auxiliary binding pockets using Glide SP docking (e.g., hydrophobic interactions with Leu502) .
- ADMET Prediction : SwissADME predicts moderate BBB permeability (LogP ~3.1) and CYP3A4 inhibition risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
